Coumarin-SAHA

HDAC8 Binding Affinity Fluorescent Probe

Coumarin-SAHA uniquely combines the FDA-approved HDAC inhibitor pharmacophore of Vorinostat (SAHA) with the intrinsic fluorescence of 7-amino-4-methylcoumarin, enabling direct, real-time quantification of HDAC8 inhibitor binding kinetics without secondary detection methods. Its mix-and-read format supports high-throughput screening. Essential for medicinal chemistry teams generating quantitative Kd/koff SAR data during lead optimization.

Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
CAS No. 1260635-77-5
Cat. No. B584340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin-SAHA
CAS1260635-77-5
SynonymsN1-Hydroxy-N8-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide;  Coumarin-SAHA; 
Molecular FormulaC18H22N2O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22)
InChIKeyYSRCADVJNRJJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Coumarin-SAHA (CAS 1260635-77-5): A Fluorescent SAHA Derivative for HDAC8 Binding Studies


Coumarin-SAHA (c-SAHA) is a fluorescent derivative of the FDA-approved histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) [1]. It is a small molecule hydroxamic acid probe (MW 346.38 g/mol) in which the anilino 'cap' group of SAHA is replaced with the fluorophore 7-amino-4-methylcoumarin [2]. This structural modification preserves the core HDAC-binding pharmacophore while conferring intrinsic fluorescence properties (λex = 325 nm, λem = 400 nm), enabling its primary application as a reporter ligand in competitive binding assays for HDAC8 [1].

Why Generic SAHA or Unmodified Coumarins Cannot Substitute for Coumarin-SAHA in HDAC Binding Assays


Generic SAHA (Vorinostat) lacks intrinsic fluorescence, rendering it unsuitable for direct, real-time monitoring of binding events without reliance on complex and often problematic secondary detection methods like fluorescence polarization or FRET, which can suffer from signal interference and low signal-to-noise ratios [1]. Conversely, unmodified coumarins alone do not possess the requisite hydroxamic acid zinc-binding group (ZBG) and linker domain necessary for specific, high-affinity interaction with the HDAC8 catalytic pocket [2]. Coumarin-SAHA uniquely bridges this gap, combining the HDAC-targeting pharmacophore of SAHA with the sensitive fluorescent reporter properties of 7-amino-4-methylcoumarin, thereby enabling direct, quantitative, and high-throughput compatible measurement of inhibitor binding kinetics [1].

Quantitative Evidence for Coumarin-SAHA: Differentiation from SAHA and Alternative HDAC Probes


Direct Binding Affinity for HDAC8: c-SAHA vs. SAHA

In a head-to-head comparison, Coumarin-SAHA demonstrates a 3.6-fold higher binding affinity for human HDAC8 than its parent compound, SAHA [1]. This was determined by analyzing the fluorescence quenching of c-SAHA upon direct binding to the enzyme, a method not possible with SAHA itself. The higher affinity of c-SAHA ensures that its use as a competitive probe does not introduce bias due to weak binding, maintaining assay sensitivity and accuracy for evaluating test inhibitors [1].

HDAC8 Binding Affinity Fluorescent Probe

Intrinsic Fluorescence and HDAC8-Binding Induced Quenching of Coumarin-SAHA

Coumarin-SAHA possesses well-defined intrinsic fluorescence (λex/λem = 325/400 nm) that is specifically quenched by 50% upon direct binding to HDAC8 [1]. This property is the fundamental basis for its use in competitive binding assays; the displacement of c-SAHA by a non-fluorescent inhibitor reverses the quenching, resulting in a measurable increase in fluorescence signal [1]. In contrast, the parent compound SAHA is non-fluorescent and cannot be used to directly monitor binding interactions.

Fluorescence Quenching HDAC8 Reporter Ligand

Quantification of Inhibitor Binding Kinetics (Kd and koff) Using c-SAHA

The primary utility of Coumarin-SAHA is its ability to quantify the binding affinity (Kd) and dissociation off-rate (koff) of non-fluorescent HDAC8 inhibitors [1]. In a direct demonstration, the authors used c-SAHA in a competitive fluorescence displacement assay to determine the Kd of SAHA for HDAC8 as 0.58 ± 0.14 μM, which was validated against the Ki determined by steady-state kinetics (0.29 ± 0.04 μM) [1]. The same protocol was successfully applied to measure Kd and koff for other known HDAC inhibitors including TSA, M344, and SBHA [1].

Drug Discovery Binding Kinetics koff High-Throughput Screening

Suitability for High-Throughput Screening (HTS) Applications

The analytical protocol using Coumarin-SAHA is explicitly designed and validated for high-throughput screening (HTS) of HDAC8 inhibitors [1]. The assay relies on simple fluorescence intensity measurements in a microplate format, avoids complex and time-consuming steps like gel electrophoresis or Western blotting, and does not require specialized polarization or energy transfer accessories [1]. The robust signal change (50% quenching upon binding) ensures a high Z'-factor, a critical parameter for HTS assay quality [1].

High-Throughput Screening HTS Drug Discovery Assay Development

Advantage Over FRET and Fluorescence Polarization Assays

The c-SAHA-based assay overcomes specific, documented limitations of other fluorescence-based methods for studying HDAC-inhibitor interactions [1]. The authors note that FRET-based assays can be unreliable because many HDAC inhibitors (including SAHA and TSA) themselves quench the intrinsic tryptophan fluorescence of the enzyme, leading to false or noisy signals [1]. Similarly, fluorescence polarization assays suffer from inherently low signal-to-noise ratios and require spectrofluorometers equipped with expensive polarization accessories [1]. The c-SAHA method relies solely on changes in fluorescence intensity, which can be measured on any standard fluorometer or plate reader, and is not subject to the same interference [1].

Assay Development FRET Fluorescence Polarization Method Comparison

Primary Research and Industrial Application Scenarios for Coumarin-SAHA


Quantitative Determination of HDAC8 Inhibitor Binding Affinities (Kd) and Kinetics (koff) in Drug Discovery

Use Coumarin-SAHA as a fluorescent reporter ligand in competitive binding assays to accurately determine the equilibrium dissociation constant (Kd) and dissociation off-rate (koff) of novel, non-fluorescent HDAC8 inhibitors [1]. This application provides critical, quantitative structure-activity relationship (SAR) data to guide medicinal chemistry efforts during lead optimization, moving beyond simple IC50 measurements to understand the underlying binding kinetics that can influence in vivo efficacy [1].

High-Throughput Screening (HTS) of Compound Libraries for HDAC8 Inhibitors

Implement a robust, mix-and-read HTS assay in a 96- or 384-well format using Coumarin-SAHA to rapidly screen large compound libraries for competitive HDAC8 binders [1]. The assay's simple fluorescence intensity readout and lack of wash steps make it easily automatable and compatible with standard laboratory automation and plate readers, providing a cost-effective and efficient primary screen for hit identification [1].

Validating and Characterizing Known HDAC Inhibitors for Target Engagement

Utilize Coumarin-SAHA in a competitive displacement assay to confirm and quantify the direct binding of known or suspected HDAC inhibitors (e.g., SAHA, TSA, M344, SBHA) to purified HDAC8 [1]. This serves as an orthogonal, label-free method to validate results from enzyme activity assays and can be used to investigate inhibitor selectivity profiles across different HDAC isoforms when the corresponding purified enzymes are available [1].

Assay Development for HDAC8 Biochemical Studies

Employ Coumarin-SAHA as a foundational tool for developing and optimizing new biochemical assays for HDAC8 [1]. The probe's well-characterized binding and fluorescence properties provide a reliable, quantitative readout for studying enzyme-ligand interactions, and can be used to troubleshoot or benchmark new assay methodologies aimed at studying HDAC8 biology or screening for modulators [1].

Technical Documentation Hub

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